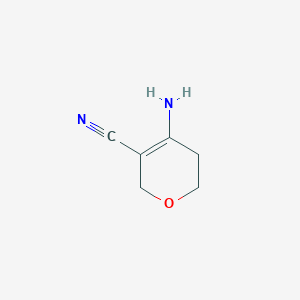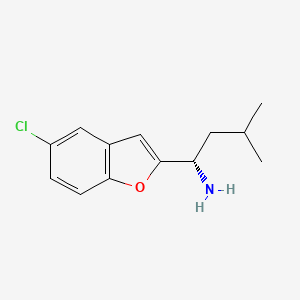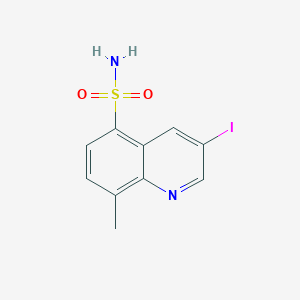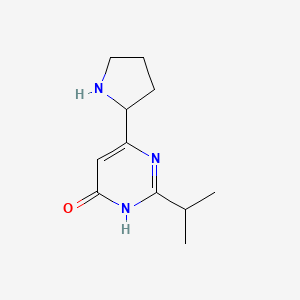
2-(Propan-2-yl)-6-(pyrrolidin-2-yl)pyrimidin-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Propan-2-yl)-6-(pyrrolidin-2-yl)pyrimidin-4-ol is a synthetic organic compound that belongs to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Propan-2-yl)-6-(pyrrolidin-2-yl)pyrimidin-4-ol typically involves multi-step organic reactions. One possible route could be:
Formation of the Pyrimidine Ring: Starting with a suitable precursor such as a β-diketone or β-ketoester, the pyrimidine ring can be formed through a cyclization reaction with guanidine or urea under acidic or basic conditions.
Substitution Reactions: The isopropyl group can be introduced via Friedel-Crafts alkylation using isopropyl chloride and a Lewis acid catalyst like aluminum chloride.
Pyrrolidine Ring Introduction: The pyrrolidine ring can be added through nucleophilic substitution or addition reactions, using pyrrolidine and appropriate leaving groups or electrophiles.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvents), and employing catalysts to increase yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrolidine ring, forming N-oxides or other oxidized derivatives.
Reduction: Reduction reactions could target the pyrimidine ring or the substituents, potentially leading to hydrogenated derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at positions on the pyrimidine ring or the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield N-oxides, while reduction could produce hydrogenated pyrimidine derivatives.
Aplicaciones Científicas De Investigación
2-(Propan-2-yl)-6-(pyrrolidin-2-yl)pyrimidin-4-ol could have several scientific research applications:
Chemistry: As a building block for synthesizing more complex molecules or as a ligand in coordination chemistry.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Possible applications in drug discovery, particularly if it exhibits biological activity such as enzyme inhibition or receptor binding.
Industry: Use in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.
Mecanismo De Acción
The mechanism of action for 2-(Propan-2-yl)-6-(pyrrolidin-2-yl)pyrimidin-4-ol would depend on its specific biological target. Generally, it could interact with enzymes, receptors, or nucleic acids, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparación Con Compuestos Similares
Similar Compounds
2-(Propan-2-yl)pyrimidin-4-ol: Lacks the pyrrolidine ring, potentially altering its biological activity and chemical reactivity.
6-(Pyrrolidin-2-yl)pyrimidin-4-ol: Lacks the isopropyl group, which might affect its solubility and interaction with biological targets.
2-(Propan-2-yl)-6-(pyrrolidin-2-yl)pyridine: Similar structure but with a pyridine ring instead of a pyrimidine ring, which could influence its electronic properties and reactivity.
Uniqueness
The presence of both the isopropyl and pyrrolidine groups on the pyrimidine ring makes 2-(Propan-2-yl)-6-(pyrrolidin-2-yl)pyrimidin-4-ol unique
Propiedades
Fórmula molecular |
C11H17N3O |
|---|---|
Peso molecular |
207.27 g/mol |
Nombre IUPAC |
2-propan-2-yl-4-pyrrolidin-2-yl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C11H17N3O/c1-7(2)11-13-9(6-10(15)14-11)8-4-3-5-12-8/h6-8,12H,3-5H2,1-2H3,(H,13,14,15) |
Clave InChI |
YMJLDIVXVRQTCG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=NC(=CC(=O)N1)C2CCCN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[7-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]acetic acid](/img/structure/B13168703.png)

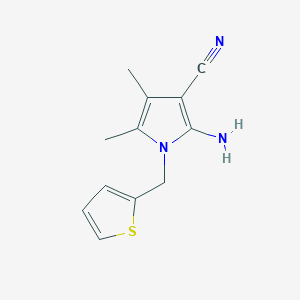

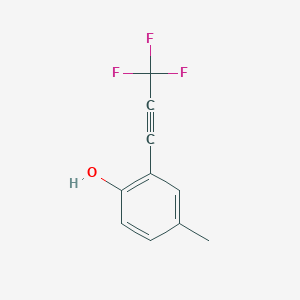

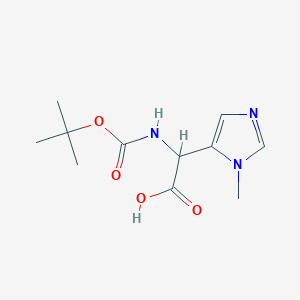
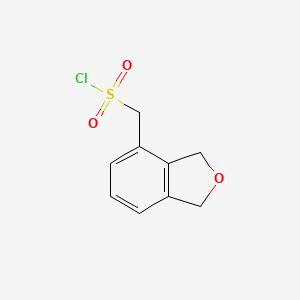

![N-Methoxy-N-methyl-4,6-dihydrothieno[3,4-b]thiophene-2-carboxamide](/img/structure/B13168765.png)
![5'-Methoxy-1',2'-dihydrospiro[cyclopentane-1,3'-indole]](/img/structure/B13168773.png)
